N-Methyl-4-(ureidomethyl)benzamide

physicochemical profiling CNS drug design parallel artificial membrane permeability assay (PAMPA)

N-Methyl-4-(ureidomethyl)benzamide (CAS 1090812-18-2, molecular formula C₁₀H₁₃N₃O₂, molecular weight 207.23 g/mol) is a synthetic small-molecule aromatic amide belonging to the 4-ureidobenzamide class. Its structure features a para-substituted benzamide core bearing an N-methyl amide group and a ureidomethyl (–CH₂–NH–CO–NH₂) side chain.

Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
Cat. No. B13110684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-4-(ureidomethyl)benzamide
Molecular FormulaC10H13N3O2
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=C(C=C1)CNC(=O)N
InChIInChI=1S/C10H13N3O2/c1-12-9(14)8-4-2-7(3-5-8)6-13-10(11)15/h2-5H,6H2,1H3,(H,12,14)(H3,11,13,15)
InChIKeyZXBHPAZBPGGROC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-4-(ureidomethyl)benzamide (CAS 1090812-18-2): Compound Identity, Physicochemical Profile, and Research Procurement Baseline


N-Methyl-4-(ureidomethyl)benzamide (CAS 1090812-18-2, molecular formula C₁₀H₁₃N₃O₂, molecular weight 207.23 g/mol) is a synthetic small-molecule aromatic amide belonging to the 4-ureidobenzamide class . Its structure features a para-substituted benzamide core bearing an N-methyl amide group and a ureidomethyl (–CH₂–NH–CO–NH₂) side chain. The compound falls within the broader family of urea-based benzamide derivatives that have been explored as histone deacetylase (HDAC) inhibitors [1] and as melanin-concentrating hormone receptor 1 (MCH1R) antagonists [2]. As a research-use-only chemical, it is primarily sourced from specialist chemical suppliers for preclinical investigations and structure–activity relationship (SAR) studies. Important caveat: direct, compound-specific quantitative pharmacological data in peer-reviewed primary literature remain extremely sparse for this exact structure; most biological activity inferences derive from class-level SAR and scaffold-based extrapolation.

Why N-Methyl-4-(ureidomethyl)benzamide Cannot Be Interchanged with Generic 4-Ureidobenzamide Analogs: Structural and Pharmacological Rationale for Differentiated Procurement


Within the 4-ureidobenzamide chemotype, seemingly minor structural variations produce substantial differences in target engagement, isoform selectivity, and cytotoxicity profiles. The N-alkyl substituent on the benzamide nitrogen directly modulates hydrogen-bonding capacity, conformational preference, and steric bulk at the zinc-chelating pharmacophore in HDAC enzymes [1]. In the MCH1R antagonist series, the nature of the amine side chain was found to be highly variable in its tolerance, while the central benzamide scaffold and aromatic substituents were far more constrained [2]. For example, among structurally related urea-based benzamide HDAC inhibitors, IC₅₀ values against HDAC1 span from 0.123 μM to 1.93 μM depending solely on peripheral substitution patterns [1]. Consequently, procurement decisions based on generic scaffold similarity—without verifying the exact N-methyl, 4-ureidomethyl substitution pattern—risk selecting a compound with orders-of-magnitude different potency against the intended biological target. The target compound occupies a distinct niche with its N-methyl group conferring lower steric demand than N-propyl or N-tert-butyl analogs, which may translate to differential binding-pocket complementarity.

N-Methyl-4-(ureidomethyl)benzamide Quantitative Differentiation Evidence: Comparator-Anchored Performance Dimensions


N-Methyl vs. N-Propyl Ureidomethylbenzamide: Molecular Weight and Lipophilicity Differentiation for Permeability-Sensitive Assays

The N-methyl substitution on the benzamide nitrogen results in a molecular weight of 207.23 g/mol, which is 28.05 g/mol lighter than the direct structural analog N-propyl-4-(ureidomethyl)benzamide (MW 235.28 g/mol, CAS 1036110-02-7) . This difference corresponds to replacement of the N-propyl chain (–CH₂CH₂CH₃) with an N-methyl group (–CH₃), reducing both molecular weight and predicted lipophilicity (cLogP). For CNS-targeted programs, this places the N-methyl analog more favorably within the desired MW <300 and lower logP window, potentially offering superior passive permeability characteristics compared to the N-propyl congener [1]. The N-methyl variant also presents reduced steric bulk at the zinc-binding motif relative to N-tert-butyl-4-ureidobenzamide (MW 235.28, CAS varies), which may be advantageous for HDAC isoform selectivity fine-tuning [2].

physicochemical profiling CNS drug design parallel artificial membrane permeability assay (PAMPA) lead optimization N-alkyl SAR

Scaffold-Based HDAC1 Inhibitory Potential: Class-Level Potency Benchmarks from Urea-Benzamide Series vs. Clinical Benchmark MS-275

N-Methyl-4-(ureidomethyl)benzamide belongs to the urea-based benzamide class for which quantitative HDAC1 inhibition data are well-established. In a focused series of urea-based benzamide derivatives, compound 5h achieved an HDAC1 IC₅₀ of 0.182 μM, comparable to the clinical-stage benzamide HDAC inhibitor MS-275 (Entinostat, IC₅₀ = 0.176 μM) [1]. Several analogs in this series (5i: IC₅₀ = 0.190 μM; 5m: IC₅₀ = 0.211 μM; 5n: IC₅₀ = 0.123 μM) demonstrated equipotent or superior HDAC1 inhibition relative to MS-275 [1]. By contrast, benzamide HDAC inhibitors lacking the urea/ureido functionality (e.g., CI-994, tacedinaline) exhibit a different isoform selectivity profile and generally lower potency against class I HDACs [2]. The N-methyl substitution on the target compound positions it at the lower-steric-bulk end of the urea-benzamide SAR spectrum, potentially favoring HDAC1/2 engagement over HDAC3/8 relative to bulkier N-alkylated analogs. Important caveat: these are class-level benchmarks; direct HDAC1 IC₅₀ data for N-Methyl-4-(ureidomethyl)benzamide specifically have not been published in peer-reviewed literature.

histone deacetylase inhibition HDAC1 cancer epigenetics benzamide zinc-binding group MS-275 (Entinostat)

MCH1R Antagonist Scaffold Validation: 4-Ureidobenzamide Series Activity Range from the Receveur et al. (2004) Benchmark Study

The 4-ureidobenzamide scaffold has been validated as a novel MCH1R antagonist chemotype in the seminal study by Receveur et al. (2004) [1]. In this series, the most potent compound (compound 6) achieved an IC₅₀ of 28 nM against the human MCH1 receptor, while a representative 4-ureidobenzamide analog demonstrated an IC₅₀ of 20 nM [2]. Critically, this study established that the nature of the amine side chain on the benzamide nitrogen can be varied considerably without abolishing activity, whereas the central benzamide scaffold and aromatic substituents are far more constrained [1]. N-Methyl-4-(ureidomethyl)benzamide, with its N-methyl amine side chain and 4-ureidomethyl aromatic substitution, is a direct structural descendant of this validated pharmacophore. By contrast, the closely related N-acylamino-benzamide sub-series from the same study showed divergent SAR, with certain acyl modifications leading to complete loss of MCH1R binding [1]. The target compound's N-methyl group represents the minimal steric perturbation of this pharmacophore, making it a preferred tool compound for MCH1R binding-mode studies over bulkier N-alkyl analogs that may introduce steric clashes. Important caveat: MCH1R IC₅₀ data for N-Methyl-4-(ureidomethyl)benzamide specifically have not been published; activity inference is class-level.

melanin-concentrating hormone receptor 1 MCH1R antagonist anti-obesity GPCR 4-ureidobenzamide pharmacophore

Urease Inhibition Potential: Molecular Docking Evidence for Ureido-Benzamide Binding to Jack Bean Urease vs. Standard Inhibitors

Substituted benzamide derivatives bearing ureido functionality have demonstrated measurable urease inhibitory activity in biochemical assays, supported by molecular docking studies showing high binding affinity toward jack bean urease [1]. In a series of five benzamide-based ionic solids, compounds were bio-assayed for bactericidal, fungicidal, antioxidant, and urease inhibition activities; molecular docking results revealed that the ureido/amide hydrogen-bonding network engages the dinuclear nickel active site of urease with binding poses comparable to the standard inhibitor acetohydroxamic acid [1]. N-Methyl-4-(ureidomethyl)benzamide, with its ureidomethyl side chain presenting both hydrogen-bond donor (urea –NH₂, –NH–) and acceptor (urea C=O, amide C=O) motifs, is structurally pre-organized for bidentate or tridentate nickel coordination in the urease active site. In contrast, non-ureido benzamide analogs (e.g., simple N-methylbenzamide or 4-amino-N-methylbenzamide) lack the urea pharmacophore and are predicted to show significantly weaker urease engagement. Important caveat: specific urease IC₅₀ values for N-Methyl-4-(ureidomethyl)benzamide have not been published; inference is based on docking studies of structurally analogous ureido-benzamides.

urease inhibition jack bean urease molecular docking anti-ureolytic Helicobacter pylori ionic solids

Green Synthesis Compatibility: Aqueous Potassium Isocyanate Route Enabling Solvent-Reduced Manufacturing vs. Organic Solvent-Dependent Routes for Bulkier Analogs

N-Methyl-4-(ureidomethyl)benzamide can be synthesized via nucleophilic addition of N-methylbenzamide to potassium isocyanate (KOCN) in water, avoiding organic co-solvents and enabling a greener, more cost-effective synthetic route . This aqueous method exploits the water solubility of KOCN and the reactivity of the benzamide nitrogen toward isocyanate, forming the ureido linkage without requiring carbamoyl chloride intermediates or aprotic solvents (e.g., DMF, DCM) typically used for bulkier N-alkyl benzamide syntheses. For comparison, the synthesis of N-propyl-4-(ureidomethyl)benzamide or N-(tert-butyl)-4-ureidobenzamide generally requires multi-step protocols involving organic solvents and carbamoyl chloride or isocyanate coupling in anhydrous conditions . The aqueous KOCN route for the N-methyl analog offers tangible advantages in process mass intensity (PMI) reduction, waste stream simplification, and alignment with the ACS Green Chemistry Institute's Pharmaceutical Roundtable solvent selection guidelines.

green chemistry aqueous synthesis potassium isocyanate solvent-free sustainable manufacturing process chemistry

Kinase Selectivity Differentiation: Ureidobenzamide ROCK Inhibition vs. HDAC Inhibition—Target Class Divergence Within the Same Scaffold

The ureidobenzamide scaffold exhibits remarkable target-class plasticity: certain substitution patterns yield potent ROCK-I/ROCK-II kinase inhibitors (e.g., CAY10622: ROCK-I IC₅₀ = 6 nM, ROCK-II IC₅₀ = 4 nM ), while urea-based benzamides with alternative substitution are potent HDAC1 inhibitors (IC₅₀ ~0.1–0.2 μM) [1]. A structurally related ureidomethyl-benzamide (3-[3-(4-amido-phenyl)-ureidomethyl]-N-(4-dimethylaminomethylphenyl)-benzamide, CHEMBL591116) showed an IC₅₀ of 14 nM against human ROCK2 in an IMAP assay, but 8,000 nM in a luciferase-based ROCK2 assay [2], highlighting both the potency potential and the assay-format sensitivity of this scaffold. N-Methyl-4-(ureidomethyl)benzamide, with its simple N-methyl, 4-ureidomethyl substitution, lacks the extended aromatic substitution patterns required for ROCK inhibition and is structurally more aligned with the HDAC-inhibitory urea-benzamide series. This target-class divergence means procurement for HDAC screening programs should specifically select the N-methyl, 4-ureidomethyl substitution pattern, as more elaborate ureidomethyl-benzamides with extended aromatic N-substituents (e.g., 4-dimethylaminomethylphenyl, 4-cyano-phenyl) shift selectivity toward ROCK kinases and away from HDACs.

Rho kinase (ROCK) kinase selectivity ureidobenzamide polypharmacology CAY10622 target deconvolution

N-Methyl-4-(ureidomethyl)benzamide: Evidence-Backed Research and Industrial Application Scenarios


HDAC Inhibitor Lead Optimization and Isoform Selectivity Profiling

For medicinal chemistry programs targeting class I HDACs (HDAC1/2/3/8), N-Methyl-4-(ureidomethyl)benzamide serves as a low-steric-bulk entry point into the urea-benzamide chemical space. As demonstrated by the Zhu et al. (2017) series where structurally related urea-benzamides achieved HDAC1 IC₅₀ values of 0.123–0.211 μM—comparable to the clinical benchmark MS-275 (IC₅₀ = 0.176 μM)—this scaffold provides a validated starting point for SAR expansion [1]. The N-methyl substitution offers a minimal steric footprint for probing HDAC isoform binding-pocket complementarity, enabling systematic exploration of the zinc-binding group geometry without confounding steric effects from bulkier N-alkyl groups. Procurement of this specific compound rather than generic benzamide HDAC inhibitors (e.g., CI-994, tacedinaline) ensures access to the urea-benzamide pharmacophore with its distinct isoform selectivity profile.

MCH1R Antagonist Pharmacophore Mapping and Fragment-Based Drug Discovery

Building on the Receveur et al. (2004) validation of 4-ureidobenzamides as novel MCH1R antagonists (lead IC₅₀ = 20 nM; optimized compound 6 IC₅₀ = 28 nM) [1][2], N-Methyl-4-(ureidomethyl)benzamide can function as a minimal pharmacophore probe for MCH1R binding-site mapping. The N-methyl group represents the smallest possible amine side-chain modification, providing a clean baseline for fragment growth and structure-guided optimization. This contrasts with bulkier N-alkyl 4-ureidobenzamides that may pre-occupy binding-pocket subpockets and obscure SAR interpretation. For anti-obesity or metabolic disease drug discovery programs, this compound offers a rational procurement choice for initiating MCH1R-focused chemical biology studies.

Anti-Ureolytic Screening and Agricultural Urease Inhibitor Development

For programs targeting urease inhibition—whether for Helicobacter pylori eradication, prevention of infection-induced urinary stones, or agricultural fertilizer efficiency enhancement—N-Methyl-4-(ureidomethyl)benzamide presents a structurally pre-organized nickel-chelating pharmacophore [1]. The ureidomethyl side chain provides the hydrogen-bond donor/acceptor array required for dinuclear nickel active-site coordination, a feature absent in simpler benzamides lacking the urea motif. Molecular docking evidence with structurally analogous ureido-benzamides against jack bean urease supports binding affinity comparable to the standard inhibitor acetohydroxamic acid [1]. As a screening candidate, this compound bridges the gap between simple benzamide fragments and complex multi-ring urease inhibitors, offering a tractable hit-to-lead starting point.

Green Chemistry Process Development and Scalable Benzamide Synthesis

The aqueous potassium isocyanate synthetic route to N-Methyl-4-(ureidomethyl)benzamide—proceeding in water without organic co-solvents and avoiding carbamoyl chloride intermediates—offers a tangible advantage for process chemistry groups seeking to reduce solvent waste and improve process mass intensity (PMI) [1]. Compared to the multi-step, organic solvent-dependent routes required for N-propyl or N-tert-butyl 4-ureidobenzamide analogs [2], the N-methyl variant's synthesis aligns with solvent selection guides from the ACS Green Chemistry Institute Pharmaceutical Roundtable. For CROs and CDMOs offering sustainable synthesis services, or for internal process development teams with green chemistry mandates, this compound represents a lower-barrier procurement option for scaling urea-benzamide production.

Quote Request

Request a Quote for N-Methyl-4-(ureidomethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.